N-(2-Ethoxycarbonyl-ethyl)-N-methyl-malonamic acid ethyl ester
Overview
Description
N-(2-Ethoxycarbonyl-ethyl)-N-methyl-malonamic acid ethyl ester (EMMAE) is a novel compound that has been used in a variety of scientific research applications. EMMAE is a derivative of the malonic acid ester family and is commonly used in organic synthesis and biochemistry. EMMAE is used in a variety of laboratory experiments due to its unique properties and its ability to form a variety of derivatives.
Scientific Research Applications
Organic Synthesis
This compound can be used as a building block in organic synthesis . It can be involved in various reactions, including protodeboronation of pinacol boronic esters . This process is a valuable transformation in the field of organic synthesis .
Medicinal Chemistry
In the field of medicinal chemistry, this compound can be used in the design of new drugs . Boronic acids and their esters, including this compound, are considered for drug design, particularly as boron-carriers suitable for neutron capture therapy .
Material Science
This compound can also find applications in material science. Its unique properties make it suitable for studies related to the development of new materials.
Drug Delivery Devices
Boronic acids and their esters, including this compound, are highly considered for the design of new drug delivery devices . However, these compounds are only marginally stable in water, which is a factor to consider in their application .
Neutron Capture Therapy
As mentioned earlier, this compound can be used as a boron-carrier suitable for neutron capture therapy . This is a type of cancer treatment that allows for the targeted destruction of cancer cells .
Hydrolysis Studies
This compound can be used in studies investigating the hydrolysis of phenylboronic pinacol esters at physiological pH . The kinetics of this reaction is dependent on the substituents in the aromatic ring .
properties
IUPAC Name |
ethyl 3-[(3-ethoxy-3-oxopropyl)-methylamino]-3-oxopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-4-16-10(14)6-7-12(3)9(13)8-11(15)17-5-2/h4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQSRLPZDWIPHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN(C)C(=O)CC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Ethoxycarbonyl-ethyl)-N-methyl-malonamic acid ethyl ester |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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